[Sar-9, Met(O2)-11]-Substance P
描述
Overview of the Tachykinin Peptide Family and Their Physiological Significance
The tachykinins are a family of structurally related neuropeptides found throughout the animal kingdom, from invertebrates to humans. nih.gov The name "tachykinin" is derived from the Greek words 'tachys' (rapid) and 'kinin' (to set in motion), reflecting their ability to induce rapid contractions in smooth muscle tissue. guidetopharmacology.orgwikipedia.org All members of the tachykinin family share a common C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, where X can be an aliphatic or aromatic residue. guidetopharmacology.orgwikipedia.org
In mammals, the most prominent members of this family are Substance P (SP), neurokinin A (NKA), and neurokinin B (NKB). prospecbio.comclinicsearchonline.org These peptides are derived from the post-translational processing of precursor proteins encoded by the preprotachykinin genes (TAC1 and TAC3). wikipedia.orgphysiology.org The TAC1 gene, through alternative splicing, produces SP, NKA, and other N-terminally extended forms of NKA like neuropeptide K and neuropeptide γ. wikipedia.orgrndsystems.com The TAC3 gene encodes for NKB. wikipedia.org
Tachykinins exert their biological effects by interacting with three distinct G protein-coupled receptors (GPCRs), known as neurokinin receptors: NK1, NK2, and NK3. guidetopharmacology.orgnih.govwikipedia.org While there is some cross-reactivity, each tachykinin shows a preferential affinity for a specific receptor subtype. wikipedia.org
| Receptor | Preferred Endogenous Ligand | Order of Affinity |
| NK1 | Substance P (SP) | SP > NKA > NKB |
| NK2 | Neurokinin A (NKA) | NKA > NKB > SP |
| NK3 | Neurokinin B (NKB) | NKB > NKA > SP |
| (Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY and other research articles) guidetopharmacology.orgwikipedia.org |
These peptides and their receptors are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues like the immune, gastrointestinal, respiratory, and urogenital systems. clinicsearchonline.orgphysiology.org This broad distribution underlies their involvement in a vast array of physiological processes, including:
Neurotransmission: Acting as excitatory neurotransmitters and neuromodulators in both the central and peripheral nervous systems. clinicsearchonline.orgnih.gov
Pain and Inflammation: Participating in the transmission of pain signals (nociception) and mediating neurogenic inflammation. prospecbio.comphysiology.orgnih.gov
Smooth Muscle Contractility: Regulating the contraction of smooth muscles in the gut, airways, and blood vessels. wikipedia.orgphysiology.org
Immune Regulation: Modulating the activity of immune cells. physiology.orgfrontiersin.org
Other Functions: Involvement in epithelial secretion, affective and addictive disorders, and cellular proliferation. physiology.orgwikipedia.org
Role of Endogenous Substance P in Neurobiological Systems
Substance P (SP), an undecapeptide (an 11-amino acid peptide), was the first tachykinin to be discovered and is the most extensively studied member of the family. nih.govwikipedia.orgnih.gov It functions as a key neurotransmitter and neuromodulator, primarily exerting its effects through high-affinity binding to the neurokinin-1 (NK1) receptor. nih.govnih.gov
In the central nervous system (CNS), SP is found in brain regions associated with mood, stress, and emesis. wikipedia.orgarizona.edu Its release can be triggered by stressful stimuli, with the magnitude of release corresponding to the intensity of the stimulus. arizona.edu Within the spinal cord, SP, often co-released with the neurotransmitter glutamate, plays a critical role in transmitting pain information from the periphery to the brain. wikipedia.orgnih.gov
Peripherally, SP is released from the terminals of sensory nerve fibers, where it contributes significantly to neurogenic inflammation—a local inflammatory response to injury or infection characterized by vasodilation and plasma extravasation. wikipedia.org
The diverse roles of Substance P in neurobiology include:
Pain Perception: A primary mediator in the signaling of pain. nih.gov
Neurogenic Inflammation: A key player in the inflammatory cascade initiated by the nervous system. wikipedia.org
Mood and Anxiety: Implicated in the regulation of stress, anxiety, and depressive behaviors. wikipedia.orgarizona.edu
Emesis: The vomiting reflex is regulated by high concentrations of SP and its NK1 receptor in the brainstem. wikipedia.org
Cellular Processes: SP can stimulate cell growth and proliferation, suggesting a role in tissue repair and wound healing. wikipedia.orgdrugbank.com
Rationale for the Development of Synthetic Substance P Analogs as Research Tools
The widespread physiological and pathological roles of Substance P and other tachykinins make their receptors attractive targets for pharmacological research and potential therapeutic intervention. nih.govresearchgate.net However, the use of endogenous peptides like SP in research has limitations. Natural neuropeptides are often susceptible to rapid degradation by enzymes in the body, which limits their stability and duration of action. nih.gov Furthermore, endogenous ligands can sometimes lack specificity, binding to multiple receptor subtypes, which makes it difficult to isolate the function of a single receptor. nih.gov
To overcome these challenges, researchers have focused on developing synthetic analogs of Substance P. nih.govnih.gov The primary goals for creating these analogs are:
Increased Stability: Modifying the peptide structure to make it resistant to enzymatic degradation, thereby prolonging its half-life and making it a more reliable research tool. nih.gov
Enhanced Selectivity: Altering the amino acid sequence to create ligands that bind with high affinity and specificity to a single neurokinin receptor subtype (e.g., NK1, NK2, or NK3). wikipedia.org This allows for the precise investigation of the physiological roles mediated by each individual receptor.
Probing Structure-Activity Relationships: Synthesizing various analogs helps researchers understand which parts of the peptide are crucial for receptor binding and activation. nih.govresearchgate.net
This research has led to the development of both highly selective agonists, which mimic the action of the natural peptide at a specific receptor, and antagonists, which block the receptor and prevent the endogenous ligand from binding. nih.govresearchgate.net These tools are invaluable for dissecting the complex tachykinin system. For instance, the development of NK1 receptor antagonists has been pivotal in confirming the role of Substance P in emesis, leading to their clinical use as anti-nausea medications for chemotherapy patients. wikipedia.orgnih.govopenpr.com
Introduction to [Sar-9, Met(O2)-11]-Substance P as a Selective Neurokinin-1 Receptor Agonist
[Sar-9, Met(O2)-11]-Substance P is a synthetic analog of Substance P that has been developed as a potent and highly selective agonist for the neurokinin-1 (NK1) receptor. tocris.comrndsystems.commedchemexpress.com It is a powerful research tool used to specifically activate the NK1 receptor and study its downstream effects, both in the central and peripheral nervous systems. targetmol.comcaymanchem.com
The enhanced selectivity and stability of this analog are due to specific modifications of the native Substance P amino acid sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2):
Sarcosine (B1681465) in position 9: The glycine (B1666218) (Gly) at position 9 is replaced with sarcosine (Sar). rndsystems.com
Methionine sulfone in position 11: The methionine (Met) at position 11 is oxidized to methionine sulfone [Met(O2)]. rndsystems.com
These chemical changes result in a peptide that binds with high affinity to the NK1 receptor while showing significantly reduced affinity for the NK2 and NK3 receptors. caymanchem.com This selectivity allows researchers to confidently attribute the observed biological responses to the activation of the NK1 receptor pathway. For example, studies using [Sar-9, Met(O2)-11]-Substance P have helped to characterize the profile of neuronal excitation following selective NK1 receptor activation in the spinal cord and have been used to investigate the function of NK1 receptors expressed by sensory neurons. tocris.com Research has shown it induces contractions in isolated human bronchi and increases mean arterial pressure and heart rate in rats, effects that can be blocked by NK1 receptor antagonists. caymanchem.com
| Property | Description |
| Compound Name | [Sar-9, Met(O2)-11]-Substance P |
| Synonym | Sar-SP |
| Molecular Formula | C₆₄H₁₀₀N₁₈O₁₅S |
| Molecular Weight | 1393.68 g/mol |
| Sequence | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O₂) |
| Receptor Target | Neurokinin-1 (NK1) Receptor |
| Activity | Potent and Selective Agonist |
| (Data sourced from supplier technical data sheets and research articles) rndsystems.comcaymanchem.com |
属性
IUPAC Name |
N-(1-amino-4-methylsulfonyl-1-oxobutan-2-yl)-4-methyl-2-[[2-[methyl-[2-(methylamino)-3-phenylpropanoyl]amino]acetyl]amino]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N5O6S/c1-16(2)13-19(23(32)28-18(22(25)31)11-12-36(5,34)35)27-21(30)15-29(4)24(33)20(26-3)14-17-9-7-6-8-10-17/h6-10,16,18-20,26H,11-15H2,1-5H3,(H2,25,31)(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSVOLMZAAVGQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Pharmacological Characterization of Sar 9, Met O2 11 Substance P
Peptide Structure and Design Principles
[Sar-9, Met(O2)-11]-Substance P is a synthetic analog of the naturally occurring neuropeptide, Substance P. drugbank.com Its design incorporates specific amino acid substitutions that fundamentally alter its biological activity and stability. The sequence of this peptide is Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Sar-Leu-Met(O2)-NH2. rndsystems.comcaymanchem.com
Specific Amino Acid Substitutions (Sar-9, Met(O2)-11) and Their Structural Implications
The defining features of this analog are the two substitutions in its peptide sequence:
Sarcosine (B1681465) at position 9 (Sar-9): The substitution of glycine (B1666218) with sarcosine (N-methylglycine) at position 9 is a key modification. This substitution introduces a methyl group on the nitrogen atom of the peptide bond. This seemingly minor addition has significant structural consequences, including restricting the conformational flexibility of the peptide backbone.
Methionine sulfone at position 11 (Met(O2)-11): The native methionine at position 11 is replaced with methionine sulfone. This oxidation of the sulfur atom in the methionine side chain introduces a polar and sterically larger group. This change significantly impacts the electronic and steric properties of the C-terminal end of the peptide.
Contributions of Structural Modifications to Conformational Dynamics and Proteolytic Resistance
The structural alterations in [Sar-9, Met(O2)-11]-Substance P are not merely cosmetic; they are crucial for its enhanced pharmacological profile. The introduction of sarcosine at position 9 is known to confer resistance to degradation by peptidases. This increased stability, or proteolytic resistance, prolongs the half-life of the peptide, allowing for a more sustained interaction with its target receptors.
The conformational constraints imposed by the sarcosine residue, combined with the altered electronic nature of the methionine sulfone, are thought to lock the peptide into a bioactive conformation that is optimal for binding to the neurokinin-1 (NK1) receptor.
Neurokinin Receptor Binding Profile and Selectivity
The primary pharmacological significance of [Sar-9, Met(O2)-11]-Substance P lies in its interaction with neurokinin receptors, a family of G protein-coupled receptors.
High Affinity Binding to Neurokinin-1 (NK1) Receptors
[Sar-9, Met(O2)-11]-Substance P is characterized as a potent and selective agonist for the NK1 tachykinin receptor. rndsystems.comtocris.comtargetmol.commedchemexpress.com Numerous studies have demonstrated its high-affinity binding to this receptor subtype. nih.govnih.gov This strong interaction is a direct result of the structural modifications that favor a binding-competent conformation.
Quantitative Receptor Binding Kinetics (e.g., K_d, B_max, k_on, k_off parameters)
Binding studies have quantified the high affinity of this ligand for the NK1 receptor. In rat brain membrane preparations, [3H]-[Sar9,Met(O2)11]-Substance P was found to bind to a single class of high-affinity sites with a dissociation constant (Kd) of 1.4 ± 0.5 nM and a maximum binding capacity (Bmax) of 160 ± 3.0 fmol/mg protein. nih.gov Another study using the radioiodinated version, [125I]Bolton-Hunter [Sar9,Met(O2)11]substance P (BHSar-SP), reported a Kd of 261 pM in rat brain membranes and 105 pM in rat submandibular gland membranes. nih.gov
The association rate constant (k+1) for BHSar-SP was determined to be 3.7 x 10^9 M-1 min-1 in brain membranes and 5.6 x 10^8 M-1 min-1 in salivary gland membranes. nih.gov
Interactive Table: Receptor Binding Kinetic Parameters of [Sar-9, Met(O2)-11]-Substance P Analogs
| Radioligand | Tissue | K_d | B_max | k_on (k+1) |
| [3H]-[Sar9,Met(O2)11]-Substance P | Rat Brain Membranes | 1.4 ± 0.5 nM | 160 ± 3.0 fmol/mg protein | Not Reported |
| [125I]Bolton-Hunter [Sar9,Met(O2)11]substance P | Rat Brain Membranes | 261 pM | Not Reported | 3.7 x 10^9 M-1 min-1 |
| [125I]Bolton-Hunter [Sar9,Met(O2)11]substance P | Rat Submandibular Gland | 105 pM | Not Reported | 5.6 x 10^8 M-1 min-1 |
Selectivity Profile Against Neurokinin-2 (NK2) and Neurokinin-3 (NK3) Receptors
A critical aspect of the pharmacological profile of [Sar-9, Met(O2)-11]-Substance P is its high selectivity for the NK1 receptor over the other neurokinin receptor subtypes, NK2 and NK3. rndsystems.comcaymanchem.comnih.govnih.gov Competition binding assays have shown that while Substance P and unlabeled [Sar-9, Met(O2)-11]-Substance P are potent competitors for the binding of its radiolabeled form, analogs for NK2 and NK3 receptors are virtually inactive. nih.gov This selectivity is a key advantage in experimental settings, as it allows for the specific investigation of NK1 receptor-mediated pathways without the confounding effects of activating NK2 or NK3 receptors.
Agonistic Potency and Efficacy at the NK1 Receptor
[Sar-9, Met(O2)-11]-Substance P exhibits a high affinity for the NK1 receptor. In radioligand binding assays using rat brain membrane preparations, it has been shown to bind to a single class of high-affinity sites with a dissociation constant (Kd) of 1.4 ± 0.5 nM and a maximum binding capacity (Bmax) of 160 ± 3.0 fmol/mg protein. nih.gov These studies also demonstrated that both Substance P and unlabeled [Sar-9, Met(O2)-11]-Substance P are potent competitors for the binding of the radiolabeled form, while agonists for NK2 and NK3 receptors are virtually inactive, highlighting the selectivity of this compound for the NK1 receptor. nih.gov
The agonistic activity of [Sar-9, Met(O2)-11]-Substance P has been confirmed in various functional assays. It has been shown to stimulate the production of inositol (B14025) phosphate (B84403) in human bronchial rings, a key second messenger in the NK1 receptor signaling pathway. This effect was effectively blocked by a known NK1 receptor antagonist, further confirming that the observed activity is mediated through the NK1 receptor.
In a specific bioassay measuring mucus secretion, [Sar-9, Met(O2)-11]-Substance P was found to be significantly more potent than the native Substance P, with a reported half-maximal effective concentration (EC50) of 1.7 x 10⁻⁶ M. This enhanced potency is a key characteristic of this synthetic analog. Furthermore, in vivo studies have demonstrated that [Sar-9, Met(O2)-11]-Substance P and another NK1 agonist, septide (B1681630), are equipotent in producing certain physiological responses, such as an increase in mean arterial blood pressure and heart rate when administered intracerebroventricularly in rats. medchemexpress.com
The compound's high potency and selectivity have also made it a useful tool for studying the physiological roles of NK1 receptor-expressing neurons. When conjugated with saporin, a ribosome-inactivating protein, it can be used to selectively ablate these neurons.
Interactive Data Table: Binding Affinity of [Sar-9, Met(O2)-11]-Substance P at the NK1 Receptor
| Parameter | Value | Tissue/Cell Type | Reference |
| Dissociation Constant (Kd) | 1.4 ± 0.5 nM | Rat Brain Membranes | nih.gov |
| Maximum Binding Capacity (Bmax) | 160 ± 3.0 fmol/mg protein | Rat Brain Membranes | nih.gov |
Interactive Data Table: Functional Potency of [Sar-9, Met(O2)-11]-Substance P
| Assay | EC50 | Observation | Reference |
| Mucus Secretion | 1.7 x 10⁻⁶ M | Much more potent than Substance P | |
| Inositol Phosphate Accumulation | Not Reported | Increased levels in human bronchial rings | |
| Cardiovascular Effects (in vivo) | Not Applicable | Equipotent to septide in increasing blood pressure and heart rate | medchemexpress.com |
Cellular and Intracellular Mechanisms of Action
G-Protein Coupled Receptor (GPCR) Signaling Transduction
The NK1 receptor, upon activation by agonists like [Sar-9, Met(O2)-11]-Substance P, modulates intracellular signaling primarily through its coupling with specific G-protein subtypes. nih.gov This coupling is a critical determinant of the subsequent cellular response.
Research has demonstrated that the NK1 receptor predominantly couples to the Gα(q/11) family of G-proteins. nih.govnih.gov Upon binding of [Sar-9, Met(O2)-11]-Substance P, the Gα(q/11) subunit is activated, leading to the stimulation of phospholipase C (PLC). nih.govnih.gov This enzyme plays a pivotal role in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). nih.gov
Following the activation of the G-protein and the dissociation of the Gα subunit, the Gβγ dimer is also released and can independently initiate signaling cascades. nih.gov While the Gα subunit is a primary effector, the Gβγ subunits are not merely passive bystanders. They have been shown to interact with and modulate the activity of various downstream effectors, including ion channels and other enzymes. nih.govnih.gov For instance, Gβγ subunits have been implicated in the activation of phosphoinositide 3-kinase (PI3K), highlighting their contribution to the complexity of the signaling network initiated by NK1 receptor activation. nih.gov
Second Messenger System Modulation
The activation of G-proteins by the [Sar-9, Met(O2)-11]-Substance P-bound NK1 receptor leads to the generation and modulation of various second messenger molecules, which in turn orchestrate a wide array of cellular responses.
A key consequence of the Gα(q/11)-PLC pathway activation is the production of inositol phosphates. Specifically, [Sar-9, Met(O2)-11]-Substance P has been shown to potently stimulate the formation of inositol phosphate (B84403) in human astrocytoma cells. This stimulation occurs with a half-maximal effective concentration (EC50) of 3.8 nM, underscoring the high potency of this synthetic agonist.
Interactive Data Table: Stimulation of Inositol Phosphate Formation
| Cell Line | Agonist | EC50 (nM) |
| Human Astrocytoma Cells | [Sar-9, Met(O2)-11]-Substance P | 3.8 |
This table summarizes the reported potency of [Sar-9, Met(O2)-11]-Substance P in stimulating inositol phosphate formation in a specific cell line.
The other product of PIP2 hydrolysis, diacylglycerol (DAG), serves as a crucial activator of Protein Kinase C (PKC), a family of serine/threonine kinases. nih.gov The binding of DAG to PKC recruits the enzyme to the cell membrane and activates it, enabling it to phosphorylate a wide range of substrate proteins. This phosphorylation cascade is a central mechanism through which the signal initiated by [Sar-9, Met(O2)-11]-Substance P is transduced into a cellular response. The activation of PKC is a direct consequence of the Gα(q/11)-PLC pathway and is a hallmark of NK1 receptor signaling. frontiersin.org
In addition to the canonical Gα(q/11) pathway, the NK1 receptor has also been shown to couple to Gαs proteins. nih.govnih.gov Activation of Gαs stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This rise in cAMP, in turn, activates Protein Kinase A (PKA). nih.govnih.gov Studies have indicated that cAMP signaling through PKA can influence the release of substance P, suggesting a feedback mechanism within the substance P system. nih.gov Therefore, the activation of the NK1 receptor by agonists like [Sar-9, Met(O2)-11]-Substance P can also engage PKA-dependent signaling pathways, further diversifying the cellular responses to this compound. nih.gov
Ion Channel Modulation and Neuronal Excitability
Activation of the NK1 receptor by [Sar-9, Met(O2)-11]-Substance P initiates a cascade of events that significantly alters the excitability of neurons. These effects are largely mediated through the modulation of various ion channels, leading to changes in membrane potential and firing patterns.
Influence on Neuronal Depolarization and Action Potential Generation in Vitro
As a direct consequence of its ion channel modulation, [Sar-9, Met(O2)-11]-Substance P has a profound excitatory effect on neurons, particularly within the spinal cord's deep dorsal horn. In vitro studies using isolated rat spinal cord preparations have provided direct evidence of this excitatory action.
Superfusion of the specific NK1 receptor agonist, [Sar-9, Met(O2)-11]-Substance P, onto deep dorsal horn neurons elicits a significant and prolonged membrane depolarization. In one study, this depolarization averaged 6.6 mV. This sustained change in membrane potential leads to a marked increase in the firing of action potentials. These effects were observed in a large majority (82%) of the neurons tested, underscoring the widespread functional expression of NK1 receptors in this region. The specificity of this action was confirmed by the attenuation of the depolarization in the presence of a selective NK1 receptor antagonist.
Table 3.3.2: Electrophysiological Effects of [Sar-9, Met(O2)-11]-Substance P on Deep Dorsal Horn Neurons
| Parameter | Observation | Percentage of Responsive Neurons |
| Membrane Potential | Prolonged depolarization (average of 6.6 mV) | 82% |
| Neuronal Firing | Increased action potential generation | 82% |
Regulation of Gene Expression and Inducible Transcription Factors
Beyond its immediate effects on neuronal excitability, the activation of the NK1 receptor by agonists like [Sar-9, Met(O2)-11]-Substance P can also trigger longer-term changes within the neuron through the regulation of gene expression. This is a key mechanism by which transient synaptic signals can be converted into lasting modifications of neuronal function.
Induction of Fos Expression in Dorsal Horn Neurons
A well-established marker for neuronal activation, particularly in response to noxious or persistent stimuli, is the expression of the protein product of the immediate early gene c-fos, known as Fos. The activation of NK1 receptors in the spinal cord is strongly linked to the induction of Fos expression in dorsal horn neurons.
Studies have demonstrated that noxious stimulation, which evokes the release of Substance P, leads to the appearance of Fos-immunoreactive nuclei in postsynaptic neurons of the dorsal horn. nih.gov Importantly, a strong correlation exists between the presence of the NK1 receptor on a neuron and its expression of Fos following such stimulation. nih.gov This indicates that neurons bearing the NK1 receptor are principal targets for nociceptive signals that are potent enough to alter gene expression. nih.gov
The link is further solidified by evidence showing that selective NK1 receptor antagonists can dose-dependently reduce the number of Fos-positive cells following a noxious stimulus. nih.gov This confirms the integral role of the Substance P/NK1 receptor pathway in triggering this genomic response. Furthermore, a synergistic interaction between NK1 and NMDA receptors has been identified in the induction of Fos, where the co-administration of low doses of antagonists for both receptors produces a significant inhibitory effect that is not seen with either antagonist alone. nih.gov This highlights the cooperative nature of these two receptor systems in the spinal processing of nociceptive information that leads to changes in gene expression.
Table 3.4.1: Factors Influencing Fos Expression in Dorsal Horn Neurons
| Stimulus / Condition | Effect on Fos Expression | Mediating Receptors |
| Noxious Peripheral Stimuli | Increased number of Fos-positive neurons. nih.gov | NK1, NMDA nih.govnih.gov |
| NK1 Receptor Antagonism | Dose-dependent reduction in Fos-positive neurons. nih.gov | NK1 nih.gov |
| Combined NK1 & NMDA Antagonism | Synergistic inhibition of Fos expression. nih.gov | NK1, NMDA nih.gov |
Applications in Academic Research Models
Radioligand Applications for Receptor Mapping and Characterization
The ability to label [Sar-9, Met(O2)-11]-Substance P with radioactive isotopes has been instrumental in visualizing and quantifying NK1 receptors in various tissues.
Tritiated ([³H]) and radioiodinated ([¹²⁵I]) forms of [Sar-9, Met(O2)-11]-Substance P have been extensively used to map the distribution of NK1 receptors in the central and peripheral nervous systems. Autoradiographic studies using [³H]-[Sar-9, Met(O2)-11]-Substance P in the rat brain have revealed a distinct and widespread distribution of NK1 receptors. The highest densities of these receptors are observed in regions such as the external plexiform layer of the olfactory bulb, the striatum, the olfactory tubercle, the amygdaloid complex, the hippocampus, the endopiriform and entorhinal cortices, the superior colliculus, and the locus coeruleus. In the spinal cord, a high concentration of NK1 receptors is found in the substantia gelatinosa (lamina II), a key area for processing nociceptive information. This distribution pattern aligns with the known functions of Substance P in sensory processing, emotional behavior, and autonomic regulation.
Membrane binding assays utilizing radiolabeled [Sar-9, Met(O2)-11]-Substance P have been crucial for characterizing the binding properties of the NK1 receptor. These studies have consistently demonstrated that this analogue binds with high affinity to a single class of sites in brain membrane preparations.
In ligand competition studies, unlabeled [Sar-9, Met(O2)-11]-Substance P and the endogenous ligand, Substance P, potently displace the radiolabeled form, confirming its interaction with the NK1 receptor. Conversely, agonists for the NK2 and NK3 receptor subtypes show negligible competition, highlighting the exceptional selectivity of [Sar-9, Met(O2)-11]-Substance P for the NK1 receptor. This high selectivity is a significant advantage over older radioligands, such as [¹²⁵I]Bolton-Hunter Substance P, which exhibited some cross-reactivity with other neurokinin receptor subtypes.
| Binding Parameter | Value | Tissue Preparation |
| Dissociation Constant (Kd) | ~0.4 nM | Rat brain membranes |
| Maximum Binding Capacity (Bmax) | ~15 fmol/mg protein | Rat brain membranes |
In Vitro Investigations of Neurotransmission and Synaptic Plasticity
The application of [Sar-9, Met(O2)-11]-Substance P in in vitro electrophysiological preparations has provided significant insights into the role of NK1 receptors in modulating synaptic transmission and neuronal excitability.
To distinguish between presynaptic and postsynaptic sites of action, researchers have applied [Sar-9, Met(O2)-11]-Substance P in the presence of tetrodotoxin (B1210768) (TTX), a blocker of voltage-gated sodium channels that prevents action potential-dependent neurotransmitter release. In these experiments, a significant portion of the depolarizing effect of [Sar-9, Met(O2)-11]-Substance P persists, indicating a direct postsynaptic mechanism of action. This suggests that NK1 receptors are located on the postsynaptic membrane of these neurons and that their activation directly leads to an increase in neuronal excitability. However, the reduction in the magnitude of the depolarization in the presence of TTX also suggests that a component of the agonist's effect may be mediated indirectly, possibly through the potentiation of the release of other excitatory neurotransmitters from presynaptic terminals.
| Experimental Condition | Effect of [Sar-9, Met(O2)-11]-Substance P | Implied Mechanism |
| Control | Prolonged membrane depolarization, increased action potential firing | Excitatory, likely postsynaptic |
| With Tetrodotoxin (TTX) | Depolarization persists but is reduced in amplitude | Primarily direct postsynaptic action, with a possible indirect presynaptic component |
Detailed investigations into the effects of [Sar-9, Met(O2)-11]-Substance P on specific parameters of synaptic transmission, such as the frequency and amplitude of miniature excitatory postsynaptic currents (mEPSCs) and the paired-pulse ratio, are not extensively documented in the currently available scientific literature. While the observed increase in neuronal excitability strongly suggests a modulation of synaptic function, further studies are required to elucidate the precise impact of this selective NK1 receptor agonist on these fine-tuned aspects of synaptic plasticity.
Preclinical Research Paradigms in Animal Models
[Sar-9, Met(O2)-11]-Substance P has been instrumental in elucidating the function of the Substance P-NK1 receptor system in discrete brain regions. Due to its high selectivity, the radiolabeled form of the compound, [3H]-[Sar-9,Met(O2)-11]-Substance P, has been used in autoradiographic studies to map the precise distribution of NK1 receptors in the rat brain. nih.gov These studies have revealed high densities of NK1 receptors in areas such as the striatum, olfactory tubercle, amygdala-hippocampal area, and locus coeruleus. nih.gov
In the nucleus accumbens , a critical region for reward and motivation, [Sar-9, Met(O2)-11]-Substance P was used to mimic the effects of endogenous Substance P. guidetopharmacology.org Research using brain slices from rats demonstrated that this selective NK1 agonist depresses evoked excitatory postsynaptic currents (EPSCs) and potentials (EPSPs). guidetopharmacology.org This synaptic depression was associated with an increase in the paired-pulse ratio, suggesting a presynaptic mechanism of action. guidetopharmacology.org The study concluded that Substance P, via NK1 receptor activation, indirectly depresses excitatory transmission by modulating the release of other neurotransmitters like dopamine (B1211576) and adenosine (B11128). guidetopharmacology.org
The central administration of [Sar-9, Met(O2)-11]-Substance P has been shown to elicit significant cardiovascular responses. In studies involving conscious rats, intracerebroventricular (i.c.v.) injections of the compound produced dose-dependent increases in both mean arterial pressure (MAP) and heart rate (HR). wikipedia.orgelifesciences.org When compared with another tachykinin agonist, septide (B1681630), [Sar-9, Met(O2)-11]-Substance P was found to be equipotent in elevating MAP and HR, though the time-course of the effects differed between the two peptides. elifesciences.org
Table 1. Comparison of cardiovascular responses to intracerebroventricular (i.c.v.) administration of [Sar-9, Met(O2)-11]-Substance P and Septide in conscious rats. Both agonists were found to be equipotent, though they exhibited different time-courses of action. Data sourced from MedChemExpress product information, citing Cellier et al., 1999. elifesciences.org
Neurogenic Inflammation: [Sar-9, Met(O2)-11]-Substance P is utilized in models of neurogenic inflammation, a process where neuronal activity leads to inflammatory responses such as vasodilation and plasma protein extravasation. nih.gov In guinea pigs, intravenous administration of the compound was used to study its effects on airway obstruction and plasma leakage. arizona.edu The research found that maximal plasma protein extravasation in the trachea and bronchi occurred at a much lower dose than that required to cause significant airway obstruction, suggesting that the obstructive effect is not merely a secondary consequence of edema. arizona.edu Furthermore, activation of the NK1 receptor is implicated in the inflammatory response to traumatic brain injury and stroke, where it can contribute to blood-brain barrier dysfunction and cerebral edema.
Neurosteroid Metabolism: Research has begun to uncover interactions between the tachykinin system and neurosteroid signaling. Neurosteroids are synthesized in the nervous system and modulate neuronal activity. A study on a rat model of postoperative pain demonstrated that the neurosteroid allopregnanolone could suppress the internalization of the NK1 receptor in the spinal dorsal horn. epain.org Since receptor internalization is an index of its activation by ligands like Substance P, this finding suggests that neurosteroids can modulate the functional response of the NK1 receptor system. nih.govepain.org This indicates a potential feedback loop or cross-talk mechanism between the neurosteroid and tachykinin neurobiological systems.
Application in Functional Lesioning Studies
A powerful application of [Sar-9, Met(O2)-11]-Substance P is its use as a targeting agent for selective chemical lesioning. The peptide is conjugated to the ribosome-inactivating protein, saporin , to create a cytotoxin known as SSP-sap. epain.org This conjugate is a more stable and selective lesioning tool compared to the first-generation conjugate, which used native Substance P (SP-sap). nih.govepain.org The amino acid substitutions in the [Sar-9, Met(O2)-11] analog protect it from degradation by tissue peptidases, allowing for greater diffusion from the injection site and more effective targeting.
When administered, SSP-sap binds to NK1 receptors, is internalized by the cell, and the saporin component then inactivates the ribosomes, leading to protein synthesis inhibition and cell death. epain.org This technique allows for the highly selective destruction of neurons that express the NK1 receptor. nih.govepain.org
Table 2. Comparison of [Sar-9, Met(O2)-11]-Substance P-saporin (SSP-sap) and Substance P-saporin (SP-sap) as functional lesioning agents for NK1 receptor-expressing neurons.
This method has been successfully used to produce extensive and selective lesions of NK1R-expressing interneurons in the striatum and to destroy lamina I neurons in the dorsal horn of the spinal cord, which are critical for processing noxious stimuli. nih.govepain.org The precision of SSP-sap makes it an invaluable tool for studying the functional role of specific neuronal populations in complex circuits. epain.org
常见问题
Q. How can researchers resolve contradictions in reported NK1 receptor binding affinities across studies?
- Methodological Answer : Discrepancies may arise from receptor glycosylation states or assay conditions (e.g., ionic strength, temperature). Standardize protocols using SPR (surface plasmon resonance) with purified NK1R extracellular domains. Perform kinetic analysis (ka/kd) to differentiate avidity vs. affinity effects .
Q. What advanced techniques elucidate the conformational dynamics of [Sar-9, Met(O2)11]-Substance P during receptor interaction?
- Methodological Answer : Employ hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent-accessible regions during NK1R binding. Pair with molecular dynamics simulations (e.g., GROMACS) to model how Met(O2)11 stabilizes receptor-bound conformations .
Q. How can in vivo models be optimized to study the peptide’s role in neuroinflammatory pathways?
- Methodological Answer : Use transgenic mice with fluorescent NK1R reporters to track receptor internalization in real time. Combine with microdialysis to measure extracellular peptide levels in inflamed tissues. Validate neuroinflammatory markers (e.g., IL-1β, NGF) via multiplex ELISA .
Q. What strategies address variability in downstream signaling outcomes (e.g., NGF release vs. bronchoconstriction)?
- Methodological Answer : Conduct dose-response studies to identify tissue-specific thresholds. For example, in bronchial smooth muscle, correlate [Sar-9, Met(O2)11]-Substance P-induced contraction (via myography) with NGF release (via Western blot) to establish concentration-dependent bifurcations in signaling .
Q. How should longitudinal studies be designed to assess chronic effects of NK1R hyperactivation?
Q. How can multi-omics data be integrated to map systemic effects of [Sar-9, Met(O2)11]-Substance P?
- Methodological Answer : Perform transcriptomics (RNA-seq) on NK1R-expressing dorsal root ganglia and metabolomics (LC-MS) on plasma. Use pathway enrichment tools (e.g., MetaboAnalyst, GSEA) to link peptide exposure to nociception and inflammation pathways. Validate hubs via CRISPR/Cas9 knockout models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
